Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester
Brand Name: Vulcanchem
CAS No.: 82578-51-6
VCID: VC17159985
InChI: InChI=1S/C18H18F3NO5/c19-18(20,21)14-11-12(5-6-16(14)24)22-15-4-2-1-3-13(15)17(25)27-10-9-26-8-7-23/h1-6,11,22-24H,7-10H2
SMILES:
Molecular Formula: C18H18F3NO5
Molecular Weight: 385.3 g/mol

Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester

CAS No.: 82578-51-6

Cat. No.: VC17159985

Molecular Formula: C18H18F3NO5

Molecular Weight: 385.3 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester - 82578-51-6

Specification

CAS No. 82578-51-6
Molecular Formula C18H18F3NO5
Molecular Weight 385.3 g/mol
IUPAC Name 2-(2-hydroxyethoxy)ethyl 2-[4-hydroxy-3-(trifluoromethyl)anilino]benzoate
Standard InChI InChI=1S/C18H18F3NO5/c19-18(20,21)14-11-12(5-6-16(14)24)22-15-4-2-1-3-13(15)17(25)27-10-9-26-8-7-23/h1-6,11,22-24H,7-10H2
Standard InChI Key NVFSLOJEQRYMFK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC(=C(C=C2)O)C(F)(F)F

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)benzoic acid 2-(2-hydroxyethoxy)ethyl ester, reflects its intricate architecture. Its molecular formula, C18H18F3NO5\text{C}_{18}\text{H}_{18}\text{F}_{3}\text{NO}_{5}, comprises 18 carbon atoms, 18 hydrogens, three fluorines, one nitrogen, and five oxygens . The presence of a trifluoromethyl (-CF3_3) group enhances electronegativity, while the hydroxyethoxyethyl ester contributes to hydrophilicity.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number82578-51-6
Molecular Weight385.37 g/mol
Beilstein Reference6075199
Synonyms2-(2-Hydroxyethoxy)ethyl N-(4-hydroxy-3-trifluoromethylphenyl)anthranilate

Structural Features and Functional Groups

The molecule integrates three critical functional regions:

  • Benzoic Acid Core: Serves as the scaffold, enabling esterification and hydrogen bonding.

  • Amino-linked Trifluoromethylphenol: The -NH- group bridges the benzoic acid to a phenolic ring bearing a -CF3_3 substituent, enhancing metabolic stability and membrane permeability .

  • Hydroxyethoxyethyl Ester: The ester group (-OCO-\text{-OCO-}) and ethylene glycol moiety (-OCH2CH2OH\text{-OCH}_2\text{CH}_2\text{OH}) improve solubility and modulate pharmacokinetics .

CompoundCAS NumberLD50 (Oral, Rat)Molecular WeightReference
2-((4-Hydroxy-3-(trifluoromethyl)phenyl)amino)benzoic acid39062-72-1>2,000 mg/kg297.25 g/mol
2-(2-Hydroxyethoxy)ethyl ester derivative82578-51-6>1,000 mg/kg385.37 g/mol

Mechanistic Considerations

While detailed toxicodynamic data are unavailable, the -CF3_3 group’s electron-withdrawing nature may influence cytochrome P450 interactions, potentially delaying hepatic clearance. The hydroxyethoxyethyl chain’s hydrophilicity likely limits blood-brain barrier penetration, reducing neurotoxicity risks .

Comparative Analysis with Structural Analogs

Ester vs. Carboxylic Acid Derivatives

Replacing the carboxylic acid (-COOH) with a hydroxyethoxyethyl ester (-OCOOCH2_2CH2_2OCH2_2CH2_2OH) increases molecular weight by 88.12 g/mol and alters physicochemical properties:

  • Solubility: Esterification enhances lipophilicity (logP ≈ 3.1 vs. 2.5 for the acid) .

  • Metabolic Stability: Esters resist rapid hydrolysis in gastric fluid, prolonging systemic exposure.

Trifluoromethyl Substitution Effects

The -CF3_3 group at the phenyl ring’s 3-position sterically hinders enzymatic degradation while enhancing binding affinity to hydrophobic protein pockets. This modification is prevalent in NSAIDs (e.g., celecoxib), suggesting anti-inflammatory potential .

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